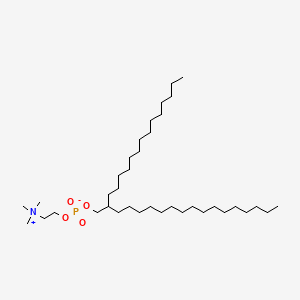
培氟沙星N-氧化物
描述
Pefloxacin N-oxide is a derivative of pefloxacin, a synthetic broad-spectrum fluoroquinolone antibacterial agent. It is known for its activity against a wide range of gram-negative and gram-positive bacteria. Pefloxacin N-oxide is primarily studied for its potential antibacterial properties and its role as a metabolite of pefloxacin .
科学研究应用
Pefloxacin N-oxide has several scientific research applications, including:
作用机制
Target of Action
Pefloxacin N-oxide, like its parent compound Pefloxacin, primarily targets bacterial enzymes DNA gyrase and topoisomerase IV . These enzymes are crucial for the transcription and replication of bacterial DNA. DNA gyrase is the primary target in gram-negative bacteria, while topoisomerase IV is the preferential target in gram-positive organisms .
Mode of Action
The bactericidal action of Pefloxacin N-oxide results from its interference with the activity of DNA gyrase and topoisomerase IV . By inhibiting these enzymes, it prevents the transcription and replication of bacterial DNA, thereby inhibiting bacterial cell division .
Biochemical Pathways
It is known that the compound interferes with dna replication and transcription in bacteria, affecting their ability to multiply .
Pharmacokinetics
Pefloxacin, the parent compound of Pefloxacin N-oxide, is well absorbed from the gastrointestinal tract . It is extensively metabolized in the liver to form the principal N-demethyl pefloxacin (norfloxacin) and N-oxide metabolites . Following single-dose administration, 70% and 25% of the drug’s radioactivity was detected in urine and feces, respectively, within 7 days .
Result of Action
The result of Pefloxacin N-oxide’s action is the inhibition of bacterial growth and multiplication. By interfering with the enzymes necessary for DNA replication and transcription, it prevents bacteria from multiplying, leading to their eventual death .
生化分析
Biochemical Properties
Pefloxacin N-oxide plays a crucial role in biochemical reactions by inhibiting bacterial enzymes such as DNA gyrase and topoisomerase IV. These enzymes are vital for the supercoiling and separation of bacterial DNA, which are necessary steps for DNA replication and transcription. By inhibiting these enzymes, Pefloxacin N-oxide disrupts the bacterial cell cycle, leading to cell death. The interaction of Pefloxacin N-oxide with these enzymes is characterized by its binding to the enzyme-DNA complex, thereby preventing the normal functioning of the enzymes .
Cellular Effects
Pefloxacin N-oxide exerts significant effects on various types of cells and cellular processes. In bacterial cells, it disrupts DNA replication and transcription, leading to cell death. In mammalian cells, Pefloxacin N-oxide can affect cell signaling pathways, gene expression, and cellular metabolism. It has been observed to induce oxidative stress and apoptosis in certain cell types. Additionally, Pefloxacin N-oxide can influence the expression of genes involved in the cellular stress response, further impacting cell function .
Molecular Mechanism
The molecular mechanism of action of Pefloxacin N-oxide involves its binding to bacterial DNA gyrase and topoisomerase IV. By binding to these enzymes, Pefloxacin N-oxide inhibits their activity, preventing the supercoiling and separation of bacterial DNA. This inhibition leads to the formation of double-strand breaks in the bacterial chromosome, ultimately resulting in cell death. Additionally, Pefloxacin N-oxide can induce the production of reactive oxygen species (ROS), which further contributes to its bactericidal effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Pefloxacin N-oxide can change over time. The stability and degradation of Pefloxacin N-oxide are critical factors that influence its long-term effects on cellular function. Studies have shown that Pefloxacin N-oxide is relatively stable under physiological conditions, but it can degrade over time, leading to a decrease in its antibacterial activity. Long-term exposure to Pefloxacin N-oxide has been associated with the development of bacterial resistance, which can reduce its efficacy in treating infections .
Dosage Effects in Animal Models
The effects of Pefloxacin N-oxide vary with different dosages in animal models. At low doses, Pefloxacin N-oxide effectively inhibits bacterial growth without causing significant adverse effects. At high doses, it can induce toxic effects such as hepatotoxicity, nephrotoxicity, and neurotoxicity. Threshold effects have been observed, where a certain dosage is required to achieve the desired antibacterial activity. It is essential to determine the optimal dosage to balance efficacy and safety in animal models .
Metabolic Pathways
Pefloxacin N-oxide is primarily metabolized in the liver, where it undergoes N-oxidation and demethylation to form its active metabolites. The primary metabolites of Pefloxacin N-oxide include norfloxacin and other N-oxide derivatives. These metabolites are excreted through the urine and feces. The metabolic pathways of Pefloxacin N-oxide involve various enzymes, including cytochrome P450 enzymes, which play a crucial role in its biotransformation .
Transport and Distribution
Pefloxacin N-oxide is well absorbed and distributed within cells and tissues. It effectively penetrates extravascular spaces and is only 20-30% protein-bound. The transport of Pefloxacin N-oxide within cells involves various transporters and binding proteins that facilitate its uptake and distribution. The localization and accumulation of Pefloxacin N-oxide in specific tissues can influence its antibacterial activity and potential side effects .
Subcellular Localization
The subcellular localization of Pefloxacin N-oxide is primarily within the cytoplasm and nucleus of bacterial cells. In mammalian cells, Pefloxacin N-oxide can localize to various subcellular compartments, including the mitochondria and endoplasmic reticulum. The targeting signals and post-translational modifications of Pefloxacin N-oxide play a crucial role in directing it to specific compartments or organelles. The subcellular localization of Pefloxacin N-oxide can influence its activity and function within the cell .
准备方法
Synthetic Routes and Reaction Conditions: Pefloxacin N-oxide can be synthesized through the oxidation of pefloxacin. One common method involves the use of 4,4′-azobis(4-cyanopentanoic acid) (ACVA) as an oxidizing agent. The reaction typically proceeds under controlled conditions, including specific temperatures and incubation times, to ensure the desired product is obtained .
Industrial Production Methods: While detailed industrial production methods for pefloxacin N-oxide are not extensively documented, the general approach involves large-scale oxidation processes similar to those used in laboratory settings. The use of efficient oxidizing agents and optimized reaction conditions is crucial for industrial-scale synthesis.
化学反应分析
Types of Reactions: Pefloxacin N-oxide primarily undergoes oxidation reactions. The oxidation process involves the conversion of pefloxacin to its N-oxide form, which can further participate in various chemical transformations.
Common Reagents and Conditions:
Oxidizing Agents: 4,4′-azobis(4-cyanopentanoic acid) (ACVA) is commonly used.
Major Products: The primary product of the oxidation reaction is pefloxacin N-oxide itself. Further degradation or transformation products may include various oxidized derivatives, depending on the reaction conditions and reagents used .
相似化合物的比较
- Ciprofloxacin N-oxide
- Norfloxacin N-oxide
- Ofloxacin N-oxide
Comparison: Pefloxacin N-oxide is unique in its specific activity profile and metabolic pathways. While other fluoroquinolone N-oxides share similar mechanisms of action, pefloxacin N-oxide may exhibit distinct pharmacokinetic properties and antibacterial spectra. Its specific interactions with bacterial enzymes and its stability under various conditions make it a valuable compound for research and development .
属性
IUPAC Name |
1-ethyl-6-fluoro-7-(4-methylpiperazin-1-yl)-1-oxido-4-oxoquinolin-1-ium-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20FN3O4/c1-3-21(25)10-12(17(23)24)16(22)11-8-13(18)14(9-15(11)21)20-6-4-19(2)5-7-20/h8-10H,3-7H2,1-2H3,(H,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJTKAUAKTFMWRP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[N+]1(C=C(C(=O)C2=CC(=C(C=C21)N3CCN(CC3)C)F)C(=O)O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20FN3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801005568 | |
| Record name | 1-Ethyl-6-fluoro-7-(4-methylpiperazin-1-yl)-1,4-dioxo-1,4-dihydro-1lambda~5~-quinoline-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801005568 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
349.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
85145-21-7 | |
| Record name | Pefloxacin N-oxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085145217 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Ethyl-6-fluoro-7-(4-methylpiperazin-1-yl)-1,4-dioxo-1,4-dihydro-1lambda~5~-quinoline-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801005568 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of Pefloxacin N-oxide in pefloxacin therapy?
A: Pefloxacin N-oxide is a major metabolite of pefloxacin, exhibiting its own pharmacokinetic profile. Studies indicate that Pefloxacin N-oxide levels can accumulate in the body during repeated pefloxacin administration, potentially contributing to both therapeutic and toxicological effects. []
Q2: How does the excretion of Pefloxacin N-oxide differ between species?
A: Research shows significant interspecies variability in the excretion patterns of Pefloxacin N-oxide. In humans, it represents a major urinary excretion product, whereas in rats and dogs, it is primarily excreted in bile, often as a glucuronide conjugate. []
Q3: What is the impact of renal impairment on Pefloxacin N-oxide levels?
A: Patients with chronic renal failure exhibit higher plasma levels of Pefloxacin N-oxide compared to healthy individuals, suggesting impaired elimination and potential accumulation. [] This highlights the importance of dose adjustment in patients with compromised renal function to avoid potential toxicity.
Q4: How does the bioavailability of pefloxacin affect Pefloxacin N-oxide formation?
A: Pefloxacin demonstrates complete bioavailability, indicating that the entire administered dose enters systemic circulation. [] This complete bioavailability likely contributes to the substantial formation and accumulation of Pefloxacin N-oxide observed in multiple-dose studies.
Q5: How are Pefloxacin and its metabolites, including Pefloxacin N-oxide, measured in biological samples?
A: High-performance liquid chromatography (HPLC) is the primary analytical method employed to quantify pefloxacin and its metabolites, including Pefloxacin N-oxide, in various biological matrices such as plasma and urine. [, ] This technique enables researchers to accurately assess their pharmacokinetic profiles.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



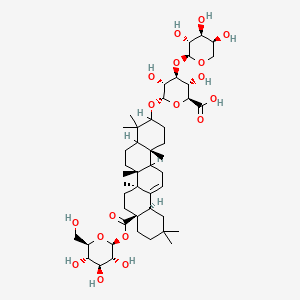
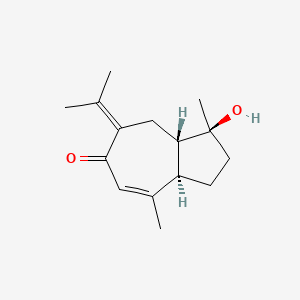
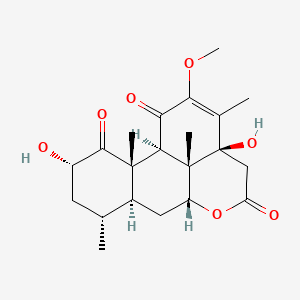

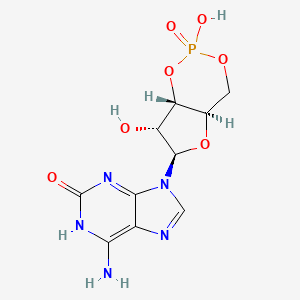


![2-amino-N-[4-amino-3-[3-amino-6-(aminomethyl)-5-hydroxyoxan-2-yl]oxy-2-hydroxy-6-methoxycyclohexyl]-N-methylacetamide](/img/structure/B1207114.png)


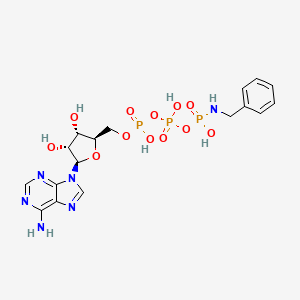
![2-[(8R,9S,10R,13S,14S)-17-hydroxy-13-methyl-3-oxo-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl]acetonitrile](/img/structure/B1207120.png)
